molecular formula C22H22N2O7S B2937296 Ethyl 3-(4-methoxynaphthalene-1-sulfonamido)-3-(3-nitrophenyl)propanoate CAS No. 681841-31-6

Ethyl 3-(4-methoxynaphthalene-1-sulfonamido)-3-(3-nitrophenyl)propanoate

Cat. No.: B2937296
CAS No.: 681841-31-6
M. Wt: 458.49
InChI Key: VTYUFKYWXODXRE-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methoxynaphthalene-1-sulfonamido)-3-(3-nitrophenyl)propanoate is a structurally complex compound featuring a propanoate ester backbone substituted with a 3-nitrophenyl group and a 4-methoxynaphthalene-1-sulfonamido moiety. The sulfonamido group, coupled with the methoxynaphthalene system, enhances steric bulk and may contribute to hydrogen bonding or π-π stacking interactions.

Properties

IUPAC Name

ethyl 3-[(4-methoxynaphthalen-1-yl)sulfonylamino]-3-(3-nitrophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O7S/c1-3-31-22(25)14-19(15-7-6-8-16(13-15)24(26)27)23-32(28,29)21-12-11-20(30-2)17-9-4-5-10-18(17)21/h4-13,19,23H,3,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYUFKYWXODXRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC(=CC=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-(4-methoxynaphthalene-1-sulfonamido)-3-(3-nitrophenyl)propanoate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on available research findings.

Chemical Structure and Properties

The compound has the following chemical formula and molecular weight:

  • Chemical Formula : C22H22N2O7S
  • Molecular Weight : 458.4843 g/mol

The structure features a sulfonamide group, a nitrophenyl moiety, and a methoxynaphthalene component, which may contribute to its biological activity.

Synthesis

The synthesis of Ethyl 3-(4-methoxynaphthalene-1-sulfonamido)-3-(3-nitrophenyl)propanoate typically involves the reaction of 4-methoxynaphthalene-1-sulfonyl chloride with an appropriate amine derivative under basic conditions. The reaction is performed in organic solvents, which facilitate the formation of the desired sulfonamide linkage.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The sulfonamide group may mimic natural substrates, allowing it to bind to enzyme active sites and inhibit their function. This inhibition can disrupt various biochemical pathways, potentially leading to therapeutic effects.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial properties. For example, sulfonamide derivatives have been shown to inhibit bacterial growth by targeting folic acid synthesis pathways. Ethyl 3-(4-methoxynaphthalene-1-sulfonamido)-3-(3-nitrophenyl)propanoate may exhibit similar activity, although specific studies are required to confirm this.

Anti-inflammatory Effects

The presence of the nitrophenyl group suggests potential anti-inflammatory activity. Compounds that inhibit cyclooxygenase (COX) enzymes are known for their anti-inflammatory properties. It is hypothesized that this compound may modulate inflammatory pathways by affecting cytokine production or inhibiting inflammatory mediators.

Cytotoxicity and Cancer Research

Preliminary studies suggest that compounds with naphthalene and nitrophenyl groups can exhibit cytotoxic effects against cancer cell lines. Ethyl 3-(4-methoxynaphthalene-1-sulfonamido)-3-(3-nitrophenyl)propanoate should be evaluated in vitro against various cancer cell lines to assess its potential as an anticancer agent.

Case Studies and Research Findings

A comprehensive review of literature indicates several studies focusing on similar compounds:

  • Study on Sulfonamide Derivatives : A study demonstrated that certain sulfonamide derivatives have potent antibacterial activity against Gram-positive bacteria, suggesting that Ethyl 3-(4-methoxynaphthalene-1-sulfonamido)-3-(3-nitrophenyl)propanoate may also possess similar properties .
  • Anti-inflammatory Activity : Research has shown that related compounds can inhibit the NLRP3 inflammasome, a critical component in inflammatory responses. This suggests that our compound might also modulate inflammatory pathways effectively .
  • Cytotoxicity in Cancer Models : In vitro assays have indicated that related naphthalene derivatives can induce apoptosis in cancer cells, warranting further investigation into the cytotoxic potential of Ethyl 3-(4-methoxynaphthalene-1-sulfonamido)-3-(3-nitrophenyl)propanoate .

Comparison with Similar Compounds

Structural Differences :

  • Backbone: Shares the ethyl propanoate ester and 3-nitrophenyl group.
  • Key Variation : Replaces the sulfonamido-methoxynaphthalene group with a primary amine (-NH₂) at the C3 position.

Synthesis : Likely synthesized via reductive amination or nucleophilic substitution, whereas the target compound requires sulfonylation of an amine intermediate to introduce the 4-methoxynaphthalene-1-sulfonamido group .

Physicochemical Properties :

  • The amino group increases polarity and hydrogen-bonding capacity compared to the sulfonamido group.

Applications: Amino-substituted nitroaryl compounds are often intermediates in drug synthesis. For example, ethyl 3-amino-3-(4-nitrophenyl)propanoate derivatives may serve as precursors for antimalarial or antimicrobial agents, though specific data on this compound’s activity is unavailable .

Ethyl 3-(4-Hydroxy-3-nitrophenyl)propanoate (CAS: 183380-83-8)

Structural Differences :

  • Backbone: Ethyl propanoate with a 3-nitrophenyl group.
  • Key Variation : Features a hydroxyl (-OH) substituent at the para position of the nitro-substituted phenyl ring, contrasting with the target compound’s sulfonamido-methoxynaphthalene group.

Physicochemical Properties :

  • The hydroxyl group increases acidity (pKa ~10) and enhances solubility in polar solvents.
  • The nitro group’s electron-withdrawing effect may stabilize the phenolic proton, making it more acidic than the methoxy group in the target compound .

Reactivity :

  • The hydroxyl group allows for further functionalization (e.g., etherification or esterification), whereas the methoxynaphthalene-sulfonamido group in the target compound may limit such modifications due to steric hindrance .

Ethyl 3-[5-(Aminomethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate

Structural Differences :

  • Backbone: Propanoate ester with a thiazolidinone ring system.
  • Key Variation: Incorporates a thioxothiazolidinone moiety instead of the nitroaryl-sulfonamido group.

Research Implications and Gaps

  • Structural-Activity Relationships (SAR) : The nitro group’s electron-withdrawing effects may enhance binding to biological targets, but the sulfonamido-methoxynaphthalene group’s role requires further study.
  • Synthetic Challenges : Introducing the methoxynaphthalene-sulfonamido group likely demands precise reaction conditions to avoid side reactions, as seen in analogous sulfonamide syntheses .
  • Biological Data: No direct evidence of the target compound’s bioactivity exists in the provided literature.

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